Chromatographic Resolution: trans-6-Hexadecene vs. cis-6-Hexadecene on Standard Non‑Polar GC Phases
On three non‑polar capillary columns operated under isothermal conditions, trans-6-hexadecene consistently elutes before its cis diastereomer. The Kovats retention index (RI) difference between the two geometric isomers is reported as ΔRI ≈ +5.8 on Apolane (160 °C), +5.6 on Apiezon L (154 °C), and +7 to +8 on Squalane (130 °C) [1][2]. The principle that cis‑6‑hexadecene is retained longer than the trans isomer on non‑polar phases is general for linear hexadecene positional isomers where separation is discernible [3].
| Evidence Dimension | Kovats Retention Index difference (trans − cis) |
|---|---|
| Target Compound Data | RI (trans‑6‑hexadecene): 1576.6 (Apolane, 160 °C); 1577.5 (Apiezon L, 154 °C); 1575 (Squalane, 130 °C) |
| Comparator Or Baseline | RI (cis‑6‑hexadecene): 1570.8 (Apolane, 160 °C); 1571.9 (Apiezon L, 154 °C); 1567‑1568 (Squalane, 130 °C) |
| Quantified Difference | ΔRI ≈ +5.8 (Apolane); +5.6 (Apiezon L); +7 to +8 (Squalane) |
| Conditions | Capillary columns (250 m, 0.25 mm i.d.), carrier gas N₂ or H₂; references Soják et al. 1974 and 1980. |
Why This Matters
A measured ΔRI of only 3–8 units across C16 geometric isomers demands that any analytical method targeting single‑isomer identification must be validated with a stereochemically pure reference, making generic “6-hexadecene” procurement incompatible with precise GC‑MS quantitation.
- [1] NIST Mass Spectrometry Data Center. trans-6-Hexadecene and cis-6-Hexadecene Kovats RI datasets. Derived from Soják, Krupcík, et al., 1980 and Soják, Hrivnák, et al., 1974. View Source
- [2] NIST Mass Spectrometry Data Center. cis-6-Hexadecene Kovats RI data. Derived from Soják, Krupcík, et al., 1980. View Source
- [3] Falconer, W. E.; Walker, L. G. (1971) Separation of Linear Hexadecene Isomers from n-Hexadecane Using GLPC. J. Chromatogr. Sci. 9(3):184–187. View Source
